molecular formula C25H24N2O3 B14999829 2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B14999829
M. Wt: 400.5 g/mol
InChI Key: GOMCEOFJYMVZMC-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a benzoxazole moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H24N2O3/c1-15-8-11-23-21(12-15)27-25(30-23)19-10-9-17(3)20(13-19)26-24(28)14-29-22-7-5-6-16(2)18(22)4/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

GOMCEOFJYMVZMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC(=C4C)C

Origin of Product

United States

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